Methyl 2-amino-6-hydroxynicotinate
Description
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H3,8,9,10) |
InChI Key |
PQVPBCWFTDKMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-6-hydroxynicotinate typically involves:
- Introduction of the amino group at the 2-position.
- Introduction or retention of the hydroxyl group at the 6-position.
- Esterification of the carboxylic acid group to form the methyl ester.
These transformations are often carried out sequentially or in a one-pot synthesis, depending on the starting materials and reaction conditions.
Preparation from 2-Chloro-3-Cyano-6-Methylpyridine via Ammonia Reaction and Hydrolysis
A well-documented method involves the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia to generate intermediates that are subsequently hydrolyzed and esterified to yield the target compound.
Key Data Table from the Patent Example
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-3-cyano-6-methylpyridine + NH3(aq) 20–30% | 170 (autoclave) | 7–15 hours | Intermediate obtained | Formation of 2-amino-6-methylnicotinamide |
| 2 | Removal of NH3 by pressure reduction | Room temp | - | - | Prepares for base hydrolysis |
| 3 | NaOH or KOH (1–4 equiv) | 80–100 | 2–5 hours | - | Hydrolysis of amide to acid |
| 4 | Acidification with HCl to pH 4–5 | Room temp | - | - | Precipitation of amino acid |
| 5 | Filtration, washing, drying | Room temp | - | 94% (acid) | High purity isolation |
Esterification to Methyl Ester
While the patent primarily focuses on the acid intermediate, this compound requires esterification of the carboxylic acid group. This is typically achieved by:
Refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid for extended periods (e.g., 24–48 hours) to form the methyl ester.
Neutralization and purification steps follow to isolate the methyl ester.
This esterification step is standard in nicotinic acid derivatives and ensures the formation of this compound.
Alternative Methods: Microwave and Flow Chemistry Approaches
Recent advances have introduced microwave-assisted and flow reaction technologies to improve regioselectivity and purity in the synthesis of related nicotinate derivatives such as methyl 2-amino-6-methoxynicotinate, which shares structural similarity with this compound.
Microwave-induced regioselective methoxylation followed by esterification and amination steps have been reported to enhance reaction efficiency and product purity.
Microfluidic hydrogenation under flow conditions allows for controlled deprotection and purification, improving the overall synthetic profile.
Although these methods focus on methoxy rather than hydroxy substitution at the 6-position, the strategies are adaptable to hydroxylated derivatives and represent cutting-edge synthetic technology.
Spectroscopic Characterization and Purity Assessment
Extensive NMR and mass spectrometry analyses have been employed to confirm the structure and purity of nicotinic acid derivatives, including this compound analogs.
1H NMR data provide characteristic chemical shifts for amino, hydroxyl, and aromatic protons, aiding in confirming substitution patterns.
Mass spectrometry confirms molecular weights and fragmentation patterns consistent with the target compound.
Tables compiling chemical shifts for related pyridones and methylated derivatives are available in the literature and support the structural assignments.
Summary Table: Preparation Methods Overview
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate involves its interaction with various molecular targets. The amino and keto groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Spectroscopic and Computational Data
- Methyl 6-(hydroxy(phenyl)methyl)nicotinate : Molecular weight 243.26 g/mol; SMILES string highlights a bulky benzyl alcohol substituent, which may sterically hinder interactions in biological systems .
Biological Activity
Methyl 2-amino-6-hydroxynicotinate (M2A6HN) is a derivative of nicotinic acid that exhibits significant biological activity, particularly in the context of metabolic pathways and enzyme interactions. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.15 g/mol. The compound features a pyridine ring with an amino group and a hydroxyl group positioned at specific locations, contributing to its unique reactivity and biological interactions.
M2A6HN primarily functions through its interaction with various enzymes and receptors:
- Enzyme Inhibition : It has been shown to act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and subsequent catalytic activity. Notably, it interacts with enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase , influencing both microbial and mammalian systems.
- Receptor Binding : The compound may also modulate signal transduction pathways by interacting with cellular receptors, which can lead to various biological effects.
Biological Activity
The biological activities of M2A6HN are diverse and include:
Study on Nicotinate Catabolism
A study focused on the catabolism of nicotinate by Eubacterium barkeri revealed the involvement of several enzymes that could potentially interact with M2A6HN. The metabolic pathway identified includes key enzymes such as nicotinate dehydrogenase and 6-hydroxynicotinate reductase, which are crucial for understanding how M2A6HN may influence microbial degradation processes .
Antioxidant and Antiproliferative Assessment
Research on related phenolic compounds has shown promising results regarding their antioxidant capacity and ability to inhibit cancer cell proliferation. These findings provide a framework for investigating M2A6HN's potential effects in similar assays .
Comparative Analysis
The following table summarizes the biological activities of M2A6HN compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition, potential antioxidant properties | Unique amino and hydroxyl groups |
| Methyl nicotinate | Muscle pain relief | Used topically for analgesic effects |
| 6-Hydroxynicotinic acid | Important in metabolic studies | Hydroxylated form of nicotinic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
